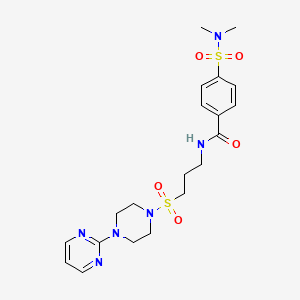
4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C20H28N6O5S2 and its molecular weight is 496.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic molecule with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O4S. The structure features a benzamide core substituted with a dimethylsulfamoyl group and a pyrimidin-2-yl piperazine moiety, which may contribute to its biological interactions.
Research indicates that compounds similar to this structure often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups typically inhibit enzymes such as carbonic anhydrase and certain kinases.
- Anticancer Activity : The presence of pyrimidine and piperazine rings suggests potential interactions with DNA methyltransferases and other targets involved in cell proliferation.
Anticancer Activity
A study evaluated several derivatives of similar compounds for their anticancer properties. The results indicated that these compounds could induce apoptosis in leukemia cells, demonstrating cytotoxicity in the micromolar range. For instance, one derivative exhibited an EC50 value of 0.9 μM against human DNMT3A, indicating potent inhibition compared to the reference compound SGI-1027 .
| Compound | Target | EC50 (μM) | Efficacy (%) |
|---|---|---|---|
| 4-DMSB | DNMT3A | 0.9 | 90 |
| SGI-1027 | DNMT1 | 10 | - |
Inhibition of Methyltransferases
The compound's potential to inhibit DNA methyltransferases (DNMTs) has been highlighted in various studies. The inhibition of DNMTs can lead to the reactivation of silenced tumor suppressor genes, making it a candidate for cancer therapy .
Case Studies
- Leukemia Cell Lines : In vitro studies showed that the compound induced significant apoptosis in KG-1 leukemia cells, comparable to established chemotherapeutics. The structure–activity relationship (SAR) revealed that modifications at the piperazine ring significantly affected potency.
- Molecular Docking Studies : Virtual screening suggested that the compound binds effectively to the active sites of DNMTs, supporting its role as a potential inhibitor. This binding was confirmed through computational modeling techniques .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O5S2/c1-24(2)33(30,31)18-7-5-17(6-8-18)19(27)21-11-4-16-32(28,29)26-14-12-25(13-15-26)20-22-9-3-10-23-20/h3,5-10H,4,11-16H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKGRTJYRORJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














